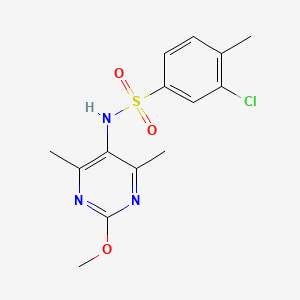

3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3S/c1-8-5-6-11(7-12(8)15)22(19,20)18-13-9(2)16-14(21-4)17-10(13)3/h5-7,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFWUXRQXGUVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3-Chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: The compound could be investigated for its potential therapeutic effects.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The specific mechanism of action for 3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is not well-documented. like other sulfonamides, it may exert its effects by interacting with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with biological processes.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares key structural and functional features of the target compound with related molecules from the evidence:

Key Observations:

Carbamothioyl groups, however, exhibit metal-chelating properties, as seen in their nickel and copper complexes .

Substituent Effects :

- The 3-chloro and 4-methyl substituents on the benzene ring of the target compound may sterically hinder interactions compared to the diethyl groups in the benzamide analogue.

- Methoxy groups on the pyrimidine ring could modulate electron density, similar to their role in enhancing the inhibitory activity of stilbene derivatives .

Crystallographic and Computational Insights

- The nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide () adopts a distorted square planar geometry, confirmed via X-ray crystallography using SHELX software .

- Computational modeling (e.g., via WinGX or SHELXPRO) could further compare the target compound’s conformational flexibility with stilbene derivatives, which rely on rigid planar structures for enzyme inhibition .

Biological Activity

The compound 3-chloro-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-4-methylbenzene-1-sulfonamide , with CAS number 920410-15-7, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 459.0 g/mol. The structure features a chloro group, a sulfonamide moiety, and a pyrimidine ring, which are known to influence its biological properties.

| Property | Value |

|---|---|

| CAS Number | 920410-15-7 |

| Molecular Formula | C22H23ClN4O3S |

| Molecular Weight | 459.0 g/mol |

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays demonstrated that related compounds possess cytotoxic effects on several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induction of apoptosis |

| Compound B | HeLa | 2.41 | Cell cycle arrest at G1 phase |

| This compound | U-937 | TBD | TBD |

Antimicrobial Activity

Sulfonamides are also recognized for their antimicrobial properties. They act primarily by inhibiting bacterial folic acid synthesis.

Antibacterial Efficacy

Research has shown that This compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 | Bactericidal |

| Escherichia coli | 62.5 | Bacteriostatic |

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. The sulfonamide group is particularly effective in mimicking para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase.

Recent Advances

- Selectivity and Potency : Studies have highlighted that modifications in the aromatic ring can enhance selectivity towards specific biological targets. For example, the introduction of electron-withdrawing groups has been shown to increase potency against certain cancer cell lines .

- Apoptosis Induction : Flow cytometry assays revealed that related compounds induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

- Inhibition of Biofilm Formation : Some derivatives have demonstrated efficacy in preventing biofilm formation in bacterial cultures, making them potential candidates for treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.